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Foundational

Thermodynamic stability of faropenem(1-) in aqueous solutions

An In-Depth Technical Guide to the Thermodynamic Stability of Faropenem(1-) in Aqueous Solutions Authored by: Gemini, Senior Application Scientist Abstract Faropenem, a broad-spectrum, orally active β-lactam antibiotic o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Faropenem(1-) in Aqueous Solutions

Authored by: Gemini, Senior Application Scientist
Abstract

Faropenem, a broad-spectrum, orally active β-lactam antibiotic of the penem class, is distinguished by its resistance to many β-lactamases[1][2][3][4]. As with all β-lactam antibiotics, the therapeutic efficacy of faropenem is intrinsically linked to the chemical integrity of its four-membered β-lactam ring. The high degree of ring strain inherent in this structure, while essential for its bactericidal activity, also renders it susceptible to degradation, particularly in aqueous environments[2][5]. This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability of the active faropenem anion (faropenem(1-)) in aqueous solutions. We will explore the fundamental principles governing its degradation, the key environmental factors influencing its stability, and the robust analytical methodologies required for its characterization. This document is intended for researchers, formulation scientists, and quality control professionals engaged in the development and analysis of faropenem-based therapeutics.

Introduction: The Stability Challenge of Penems

Faropenem's structure, a fusion of a thiazolidine ring with a β-lactam ring, places it in the penem subclass of antibiotics. This structure provides notable stability against many bacterial β-lactamases[4]. However, aqueous solutions of faropenem sodium, the active salt form, are known to be unstable and are generally not recommended for storage for more than a day[1]. This instability is primarily driven by the hydrolysis of the strained β-lactam ring, a reaction that inactivates the antibiotic[5][6][7].

Understanding the thermodynamics and kinetics of this degradation is paramount for:

  • Formulation Development: Designing stable liquid formulations or establishing appropriate reconstitution protocols for solid dosage forms.

  • Clinical Administration: Ensuring that the drug maintains its potency from preparation to patient administration, particularly for intravenous formulations.

  • Analytical Method Development: Creating stability-indicating methods that can accurately quantify the parent drug in the presence of its degradation products[8][9].

  • Regulatory Compliance: Fulfilling stability testing requirements as mandated by guidelines from bodies like the International Council for Harmonisation (ICH).

This guide will dissect the core factors—pH, temperature, and solution composition—that dictate the stability of faropenem(1-) and provide field-proven protocols for their investigation.

Thermodynamic Principles and Degradation Pathways

The degradation of faropenem in solution is a spontaneous process governed by fundamental thermodynamic principles. The key reaction is the hydrolysis of the amide bond within the β-lactam ring.

Gibbs Free Energy and Reaction Spontaneity

The hydrolysis of the β-lactam ring is an exergonic process, characterized by a negative Gibbs free energy change (ΔG). This is largely due to the relief of the significant ring strain in the four-membered lactam structure[5][10]. The binding of β-lactam antibiotics to their target, Penicillin-Binding Proteins (PBPs), and their hydrolysis by β-lactamases are both driven by this inherent reactivity[2][7][11].

Primary Degradation Pathway: β-Lactam Hydrolysis

The principal mechanism of faropenem degradation in aqueous solution is the cleavage of the β-lactam ring. This reaction can be catalyzed by acidic or basic conditions.[7][12].

  • Alkaline Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. This is often the most rapid degradation pathway for β-lactams[7][8]. Studies have shown that faropenem is highly susceptible to alkaline degradation[8][13][14].

  • Acidic Hydrolysis: In acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule[12]. Faropenem is known to be relatively stable in acidic environments, such as simulated gastric fluid (pH 1.2), compared to other β-lactams like meropenem, but degradation still occurs[15][16].

The product of this hydrolysis is an inactive, ring-opened carboxylic acid derivative, which lacks antibacterial activity as it can no longer effectively acylate the PBPs[5].

G cluster_main Faropenem(1-) Degradation Pathway cluster_catalysts Catalyzing Conditions Faropenem Faropenem(1-) (Active β-Lactam Ring Intact) RingOpened Ring-Opened Product (Inactive) Faropenem->RingOpened Hydrolysis (H₂O, H⁺, or OH⁻) Acid Acidic pH Base Alkaline pH Temp Elevated Temperature

Caption: Primary hydrolytic degradation pathway of Faropenem(1-).

Factors Influencing Faropenem Stability

The rate of faropenem degradation is highly dependent on environmental conditions. Forced degradation studies, where the drug is exposed to stress conditions beyond those of accelerated stability testing, are essential to elucidate these dependencies[8][14][17].

Influence of pH

The pH of the aqueous solution is the most critical factor governing faropenem's stability. As a general trend for β-lactams, stability is greatest in the mildly acidic to neutral pH range (typically pH 4-7), with degradation rates increasing significantly in both highly acidic and, especially, alkaline conditions[12].

  • High Susceptibility to Alkaline Conditions: Forced degradation studies consistently show that faropenem degrades rapidly under alkaline conditions (e.g., using 0.01 N NaOH)[8][13].

  • Relative Stability in Acidic Conditions: The drug is more stable under acidic conditions (e.g., 0.1 N HCl) but still undergoes degradation[8][14][16].

  • Optimal pH: For standard antimicrobial susceptibility testing, a pH between 7.2 and 7.4 is recommended, but this is a compromise for biological activity, not necessarily for maximal chemical stability[15].

Influence of Temperature

Temperature directly influences the rate of chemical reactions, as described by the Arrhenius equation.

k = A * e-Ea/RT

Where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.

Studies on faropenem have demonstrated that its degradation follows first-order kinetics[18][17][19]. It is unstable at elevated temperatures (e.g., 40°C and 60°C), which leads to a significant increase in impurities[1][13][19]. Therefore, storage of faropenem sodium under cold conditions is recommended[1].

Other Stress Factors
  • Oxidation: Faropenem degrades under oxidative stress, for example, in the presence of hydrogen peroxide[8][13][17][20].

  • Photolysis: Exposure to light can also induce degradation, making photostability a necessary parameter to evaluate[8][17][20][21].

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes typical outcomes from forced degradation studies on faropenem, highlighting its vulnerabilities.

Stress ConditionTypical Reagent/ConditionObservationReference
Acid Hydrolysis 0.1 N HCl, heatSignificant Degradation[8][14]
Alkaline Hydrolysis 0.01 N NaOH, ambient tempVery Rapid and Extensive Degradation[8][13]
Oxidative Stress 3-30% H₂O₂Significant Degradation[8][17][20]
Thermal Stress 60°C - 80°CDegradation increases with time and temp[1][19]
Photolytic Stress UV light exposureDegradation occurs[8][17][20]

Experimental Protocol: Stability-Indicating Assay by Forced Degradation

To accurately assess the thermodynamic stability of faropenem, a validated stability-indicating analytical method is essential. The method must be able to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or PDA detection are the methods of choice[18][8][22][23].

Rationale for Experimental Design

The goal of a forced degradation study is to generate the likely degradation products that could form under normal storage conditions and during product use. This is a self-validating system: if the analytical method can resolve the parent drug from the degradants formed under harsh conditions, it is considered "stability-indicating" and trustworthy for analyzing samples from formal stability studies.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

Objective: To assess the stability of faropenem under various stress conditions as per ICH Q1A(R2) guidelines.

Materials:

  • Faropenem Sodium Reference Standard

  • HPLC or UPLC system with PDA/UV detector

  • C18 reverse-phase column (e.g., 50 x 2.5 mm, 1.8µm)[24]

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium Formate or Acetate Buffer, HPLC grade

  • Calibrated pH meter, sonicator, volumetric flasks

Chromatographic Conditions (Example): [8][24]

  • Mobile Phase: 10mM Ammonium Formate buffer (pH 3.5) : Acetonitrile (65:35 v/v)

  • Flow Rate: 0.25 mL/min

  • Column: C18, 50 x 2.5 mm, 1.8µm

  • Detection Wavelength: 313 nm

  • Injection Volume: 5 µL

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve faropenem sodium in a suitable solvent (e.g., water or methanol) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 N HCl.

    • Heat in a water bath at 60°C for a specified time (e.g., 2 hours).

    • Cool, then carefully neutralize with 1 mL of 1 N NaOH.

    • Dilute with mobile phase to a final concentration of ~20 µg/mL.

  • Alkaline Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for a specified time (e.g., 30 minutes).

    • Carefully neutralize with 1 mL of 0.1 N HCl.

    • Dilute with mobile phase to a final concentration of ~20 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 2 hours).

    • Dilute with mobile phase to a final concentration of ~20 µg/mL.

  • Thermal Degradation:

    • Place the solid drug powder in a hot air oven at 80°C for 24 hours.

    • Separately, reflux a solution of the drug (100 µg/mL) at 60°C for 4 hours.

    • Cool and dilute the solution if necessary.

  • Photolytic Degradation:

    • Expose a solution of the drug (~100 µg/mL) to UV light (254 nm) for 24 hours.

    • Keep a control sample protected from light.

  • Analysis:

    • Inject all prepared samples (stressed and unstressed control) into the HPLC/UPLC system.

    • Record the chromatograms and calculate the percentage of degradation for each condition.

    • Use a PDA detector to assess peak purity of the faropenem peak in the stressed samples to ensure no co-elution of degradation products.

Conclusion and Future Perspectives

The thermodynamic instability of the faropenem(1-) anion in aqueous solutions is a critical parameter that must be thoroughly understood and controlled. The primary degradation pathway is the hydrolysis of the β-lactam ring, a reaction that is heavily influenced by pH and temperature. Forced degradation studies confirm that faropenem is particularly susceptible to alkaline hydrolysis and shows significant degradation under oxidative, thermal, and photolytic stress[8][17].

For drug development professionals, this necessitates careful control of pH in liquid formulations, potentially through the use of appropriate buffer systems, and mandates storage of both the drug substance and reconstituted solutions at controlled, often refrigerated, temperatures[1][12]. The development of robust, stability-indicating analytical methods, such as the UPLC method detailed herein, is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of faropenem-containing medicines.

Future research may focus on the development of novel formulations or prodrug strategies that further enhance the stability of the penem core while maintaining its excellent bioavailability and broad-spectrum antibacterial activity.

References

  • Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Nayak, S., Pai, U., & Birla, A. (2022). Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge. Cureus, 14(4), e24453. [Link]

  • Cain, E. A., et al. (2021). Faropenem reacts with serine and metallo-β-lactamases to give multiple products. RSC Chemical Biology, 2(2), 649-658. [Link]

  • Cielecka-Piontek, J., et al. (2013). Solid-state stability studies of faropenem based on chromatography, spectroscopy and theoretical analysis. Pharmaceutical Development and Technology, 19(6), 747-754. [Link]

  • Cielecka-Piontek, J., et al. (2013). Solid-state stability studies of faropenem based on chromatography, spectroscopy and theoretical analysis. ResearchGate. [Link]

  • Beta-Lactamase Stability of Faropenem. (n.d.). ResearchGate. [Link]

  • A Stable Feropenem Sodium And Process For Preparing Thereof. (n.d.). Quick Company. [Link]

  • Dhar, N., et al. (2019). Rapid Cytolysis of Mycobacterium tuberculosis by Faropenem, an Orally Bioavailable β-Lactam Antibiotic. Antimicrobial Agents and Chemotherapy, 63(10), e00791-19. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). AJPO Journals. [Link]

  • Faropenem Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Goldberg, R. N., et al. (1993). Thermodynamics of the hydrolysis of penicillin G and ampicillin. Journal of Physical Chemistry, 97(29), 7734-7741. [Link]

  • Zhao, X., et al. (2005). Study on thermal degradation characteristics of faropenem and its main thermal degradation impurity. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Varma, K., et al. (2017). Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV. Spectrophotometer in bulk and pharmaceutical dosage form. American Journal of PharmTech Research. [Link]

  • Varma, K., et al. (2017). Stress Degradation studies on Faropenem Sodium and Development of a Validated method by UV. Spectrophotometer in bulk and pharmaceutical dosage form. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2004). Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B, 108(44), 17210-17220. [Link]

  • Tablet containing faropenem sodium. (n.d.).
  • Shobana, K. M., et al. (2009). Development and Validation of a Stability Indicating LC Method for the Determination of Faropenem in Pharmaceutical Formulations. ResearchGate. [Link]

  • Kaushik, A., et al. (2020). Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. ACS Infectious Diseases, 6(8), 2154-2165. [Link]

  • Characterization of β-lactamase activity using isothermal titration calorimetry. (2017). Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(8), 2033-2040. [Link]

  • Tamma, P. D., et al. (2022). A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems. Journal of Antimicrobial Chemotherapy, 77(10), 2630-2642. [Link]

  • Musumeci, R., et al. (2003). Beta-lactamase stability of faropenem. International Journal of Antimicrobial Agents, 22(3), 253-256. [Link]

  • Cielecka-Piontek, J. (2013). Derivative Spectrophotometry for the Determination of Faropenem in the Presence of Degradation Products: An Application for Kinetic Studies. Applied Spectroscopy, 67(7), 703-708. [Link]

  • Liu, R., et al. (2016). Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. International Journal of Molecular Medicine, 37(3), 731-738. [Link]

  • Cielecka-Piontek, J. (2013). Derivative spectrophotometry for the determination of faropenem in the presence of degradation products: an application for kinetic studies. PubMed. [Link]

  • Faropenem Sodium-impurities. (n.d.). Pharmaffiliates. [Link]

  • Beta-Lactamase Stability of Faropenem. (2003). Semantic Scholar. [Link]

  • Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Letzel, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4983. [Link]

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Exploratory

Mechanism of action of faropenem(1-) against penicillin-binding proteins

Molecular Kinetics and Target Affinity: The Mechanism of Action of Faropenem(1-) Against Penicillin-Binding Proteins Executive Summary Faropenem is an advanced oral penem antibiotic that bridges the structural and functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Kinetics and Target Affinity: The Mechanism of Action of Faropenem(1-) Against Penicillin-Binding Proteins

Executive Summary

Faropenem is an advanced oral penem antibiotic that bridges the structural and functional gaps between penicillins, cephalosporins, and carbapenems. Administered clinically as a prodrug (faropenem medoxomil or faropenem sodium), it is rapidly hydrolyzed in vivo to release the microbiologically active moiety: the faropenem(1-) anion. This technical guide explores the precise biochemical mechanisms, binding kinetics, and morphological consequences of the faropenem(1-) anion as it targets and irreversibly inhibits bacterial penicillin-binding proteins (PBPs).

Structural Dynamics of the Faropenem(1-) Anion

The efficacy of faropenem is fundamentally rooted in its unique molecular architecture. Unlike traditional carbapenems, the penem core of faropenem is distinguished by the presence of a sulfur atom at position 1 and a critical double bond between the C2 and C3 carbon atoms[1].

The Causality of Reactivity: As a Senior Application Scientist, it is crucial to understand why this structure is so lethal to bacteria. The C2-C3 double bond induces significant structural strain within the fused β-lactam ring[1]. This inherent ring strain lowers the activation energy required for ring opening, making the β-lactam highly susceptible to nucleophilic attack. When the faropenem(1-) anion encounters a PBP, it perfectly mimics the terminal D-alanyl-D-alanine dipeptide of the natural peptidoglycan precursor. The active-site serine residue of the PBP (located within the highly conserved SXXK motif) acts as a nucleophile, attacking the strained β-lactam ring[2]. This results in the formation of a stable, covalently bound penicilloyl-enzyme complex, permanently inactivating the enzyme and halting cell wall transpeptidation[1].

Mechanism A Faropenem(1-) Anion (Reactive β-lactam) C Nucleophilic Attack (Ring Opening) A->C B PBP Active Site (Serine in SXXK Motif) B->C D Stable Penicilloyl-Enzyme Covalent Complex C->D E Transpeptidation Arrested (Peptidoglycan Depletion) D->E

Biochemical pathway of faropenem(1-) mediated PBP acylation and cell lysis.

Pathogen-Specific PBP Affinity Profiles

Faropenem does not inhibit all PBPs equally; its binding profile is highly species-dependent, generally showing a strong preference for high-molecular-weight (HMW) PBPs (PBP1, PBP2, and PBP3) over low-molecular-weight PBPs[3]. Because different PBPs govern distinct phases of cell growth (e.g., elongation vs. septation), the specific binding affinity directly dictates the morphological fate of the pathogen[3].

Table 1: Faropenem PBP Binding Affinities and Morphological Consequences

PathogenPrimary PBP TargetSecondary PBP TargetsDistinct Morphological Consequence
Staphylococcus aureus PBP1PBP3, PBP2Irregular septum formation at sub-MIC; rapid cell lysis at ≥1× MIC[3].
Streptococcus pneumoniae PBP1B, PBP2BPBP3High-affinity binding that effectively bypasses PBP2X-mediated cephalosporin resistance[2].
Escherichia coli PBP2PBP1A, PBP1B, PBP3Transition from normal rod-shaped to spherical/bulging forms prior to lysis[3].
Proteus vulgaris PBP4PBP1A, PBP2, PBP3Spheroplast-like formation and structural collapse[3].

Mechanistic Insight: In E. coli, PBP2 is an essential transpeptidase required for the maintenance of the rod shape during the elongation phase. Because faropenem(1-) exhibits its highest affinity for PBP2 in this species, the immediate morphological consequence is the inability of the cell to elongate, forcing it into a spherical, bulging shape before osmotic pressure induces lysis[3].

Experimental Methodology: Competitive Bocillin-FL Profiling

To accurately map the binding affinities of faropenem to various PBPs, researchers utilize a competitive binding assay leveraging Bocillin-FL, a fluorescent penicillin derivative[4].

The Causality of the Method: Traditional assays used radiolabeled [³H]-penicillin, which posed safety hazards, required long autoradiography exposure times, and suffered from high background noise. Bocillin-FL directly binds to uninhibited PBPs and fluoresces under standard imaging, allowing for rapid, high-throughput, and highly sensitive densitometric quantification[4].

Self-Validating Protocol for PBP Affinity Profiling

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is engineered as a self-validating system . A parallel positive control (no faropenem) is mandatory. The total fluorescence of the positive control establishes the 100% baseline of active PBPs. If the sum of the inhibited (inferred via signal loss) and uninhibited (fluorescent) PBPs in the test samples deviates from this baseline, the assay flags potential protease degradation or off-target effects, invalidating the run.

Step-by-Step Workflow:

  • Membrane Isolation: Harvest bacterial cells at the mid-logarithmic growth phase. Lyse cells via sonication and isolate the membrane fraction via ultracentrifugation (100,000 × g for 30 mins) to preserve native PBP conformations.

  • Faropenem Titration (The Competition Phase): Aliquot the membrane preparations. Incubate the aliquots with a concentration gradient of faropenem(1-) (e.g., 0.01 to 100 µg/mL) for 30 minutes at 37°C. Faropenem will covalently bind to its preferred PBPs.

  • Bocillin-FL Labeling (The Readout Phase): Introduce Bocillin-FL (typically 5–10 µM) to all samples for 30 minutes. Bocillin-FL will only bind to the active sites of PBPs that were not inhibited by faropenem.

  • Protein Separation: Solubilize the membranes using Sarkosyl and separate the protein complexes by mass using SDS-PAGE.

  • Fluorescence Densitometry: Scan the gel using a fluorescence imager (excitation ~488 nm). The absence of a fluorescent band at a specific molecular weight indicates that faropenem successfully outcompeted Bocillin-FL for that specific PBP.

  • Data Validation: Calculate the IC₅₀ (the concentration of faropenem required to reduce the Bocillin-FL signal by 50%) for each individual PBP isoform, normalizing against the self-validating positive control.

Protocol S1 1. Membrane Isolation (Preserve native PBPs) S2 2. Faropenem Titration (Concentration gradient) S1->S2 S3 3. Bocillin-FL Addition (Label uninhibited PBPs) S2->S3 S4 4. SDS-PAGE Separation (Resolve PBP isoforms) S3->S4 S5 5. Fluorescence Imaging (Quantify binding affinity) S4->S5 S6 6. Data Validation (Normalize to controls) S5->S6

Step-by-step competitive Bocillin-FL assay workflow for PBP binding profiling.

Conclusion

The faropenem(1-) anion represents a highly tuned molecular weapon against bacterial cell wall synthesis. By leveraging the internal ring strain generated by its C2-C3 double bond, it executes a rapid nucleophilic attack on the SXXK motif of high-molecular-weight PBPs[2],[1]. Through rigorous, self-validating competitive profiling assays, we can definitively map how its specific affinity for targets like PBP2 in E. coli or PBP1 in S. aureus directly translates to the catastrophic morphological failures and subsequent lysis observed in clinical applications[3].

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Foundational

In Vitro Binding Affinity of Faropenem(1-) to Bacterial Transpeptidases: A Technical Whitepaper

Executive Summary & Core Directives Faropenem is an advanced oral beta-lactam antibiotic belonging to the penem class. At physiological pH, its active moiety is the deprotonated faropenem(1-) anion.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directives

Faropenem is an advanced oral beta-lactam antibiotic belonging to the penem class. At physiological pH, its active moiety is the deprotonated faropenem(1-) anion. Unlike classical penicillins or cephalosporins, faropenem(1-) exhibits a highly differentiated binding profile, targeting both classical D,D-transpeptidases (Penicillin-Binding Proteins, PBPs) and non-classical L,D-transpeptidases (Ldts).

As drug development professionals and molecular microbiologists evaluate next-generation beta-lactams, understanding the precise in vitro binding affinities and the acylation kinetics of faropenem(1-) is critical. This whitepaper synthesizes the mechanistic causality of its enzyme inhibition, details species-specific binding profiles, and outlines the self-validating experimental workflows required to accurately quantify these interactions.

Mechanistic Causality of Faropenem(1-) Acylation

Beta-lactam antibiotics exert their bactericidal effect by acting as suicide substrates for bacterial transpeptidases. The causality of faropenem's potent efficacy lies in its rapid acylation rates and the unique stability of its post-acylation adducts.

  • Classical PBPs (D,D-transpeptidases): Faropenem(1-) acts as a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor. The active-site serine of the PBP nucleophilically attacks the beta-lactam ring of faropenem(1-), forming a highly stable, covalently bound acyl-enzyme intermediate[1]. This irreversible binding halts peptidoglycan cross-linking, triggering autolysin-mediated cell lysis.

  • L,D-transpeptidases (Ldts): In pathogens like Mycobacterium tuberculosis, peptidoglycan stability relies on 3→3 cross-links formed by Ldts (e.g., LdtMt2, LdtMt3), which utilize a catalytic cysteine rather than a serine. Faropenem(1-) is unique among beta-lactams because it acylates these enzymes at a rate 3 to 4 times higher than carbapenems[2]. Crucially, mass spectrometry and X-ray crystallography reveal that post-acylation, faropenem undergoes specific processing/degradation, leaving a small 87-Da β -OH-butyryl adduct covalently bound to the catalytic cysteine[3]. This dead-end complex induces a closed protein conformation that shields the thioester bond from solvent hydrolysis, permanently inactivating the enzyme[2].

AcylationPathway Faro Faropenem(1-) Complex Non-covalent Michaelis Complex Faro->Complex Enz Transpeptidase (Serine or Cysteine) Enz->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Nucleophilic Attack Degrad Dead-End Adduct (87-Da β-OH-butyryl) Acyl->Degrad Post-acylation Processing (Ldts)

Mechanistic pathway of faropenem(1-) acylation and subsequent degradation in transpeptidases.

Species-Specific Binding Affinity Profiles

Faropenem(1-) demonstrates a pronounced preference for high-molecular-weight (HMW) PBPs over low-molecular-weight (LMW) PBPs[1]. The morphological changes induced in bacteria strictly correlate with these binding affinities. For instance, in Escherichia coli, the highest affinity is for PBP2; exposing E. coli to faropenem results in spherical cell formation, a hallmark of PBP2 inhibition[1].

The table below summarizes the in vitro binding affinities of faropenem(1-) across key bacterial species, derived from competitive binding assays.

Bacterial SpeciesTarget Enzyme ClassHigh Affinity Targets (Low IC50​ )Low Affinity Targets (High IC50​ )
Streptococcus pneumoniaeD,D-transpeptidases (PBPs)PBP1A, PBP1B, PBP2A, PBP2B, PBP3[4]PBP2X[4]
Escherichia coliD,D-transpeptidases (PBPs)PBP2, PBP1A, PBP1B, PBP3[1]PBP4, PBP5, PBP6[1]
Mycobacterium tuberculosisL,D-transpeptidases (Ldts)LdtMt1, LdtMt2, LdtMt3[3],[2]N/A

Experimental Workflows: The Bocillin FL Competition Assay

To ensure scientific integrity and reproducibility, the quantification of in vitro binding affinity must rely on a self-validating system. The5 is the industry gold standard for this purpose[5].

Causality of the Assay Design (Self-Validation): Bocillin FL is a fluorescent BODIPY-labeled penicillin V derivative that binds to all active PBPs. This assay operates on the principle of competitive exclusion. If faropenem(1-) degrades or fails to bind due to an experimental artifact, the uninhibited PBPs will fully react with Bocillin FL, yielding a maximum fluorescence signal (acting as an internal positive control). Conversely, the complete disappearance of the fluorescent band at high faropenem concentrations confirms total active-site saturation, validating the dynamic range and specificity of the assay.

Step-by-Step Methodology
  • Membrane Preparation: Culture the target bacterial strain to the mid-logarithmic growth phase ( OD600​ ~0.4–0.6). Harvest the cells, lyse them via sonication or lysozyme treatment, and isolate the membrane fraction containing the PBPs via ultracentrifugation (e.g., 100,000 × g for 30 minutes)[5].

  • Faropenem Titration: Resuspend the membrane pellets and incubate them with a serial dilution of faropenem(1-) (ranging from 0.01 µM to 100 µM) in a physiological assay buffer (1X PBS, pH 7.4) for 30 minutes at 37°C. This incubation period allows the formation of the covalent faropenem-PBP acyl-enzyme complex.

  • Fluorescent Probing: Add a saturating concentration of Bocillin FL (typically 15 µM) to the mixture and incubate for an additional 30 minutes in the dark[5]. The Bocillin FL will exclusively label the active sites of PBPs that have not been acylated by faropenem.

  • Denaturation and Separation: Terminate the competitive binding reaction by adding 4x SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes. Separate the protein complexes using SDS-PAGE[5].

  • Quantification & Analysis: Scan the gel using a fluorescence scanner (e.g., Typhoon imager) set to the appropriate excitation/emission wavelengths for the BODIPY fluorophore. Quantify the band intensities using densitometry software. Plot the fluorescence intensity of each specific PBP band against the log concentration of faropenem(1-) and fit the data to a non-linear regression model to determine the IC50​ values.

Workflow Prep 1. Isolate Bacterial Membrane Fraction Incubate 2. Incubate with Faropenem Titration Prep->Incubate Label 3. Add Bocillin FL (Fluorescent Probe) Incubate->Label Competitive Binding Separate 4. SDS-PAGE Protein Separation Label->Separate Denature & Load Scan 5. Fluorescence Scanning & IC50 Calc Separate->Scan Quantify Uninhibited PBPs

Step-by-step workflow for the Bocillin FL competition assay to determine PBP binding affinity.

References

  • Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria Source: PubMed / Karger URL
  • Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • Structural Basis for the Interaction and Processing of β-Lactam Antibiotics by l,d-Transpeptidase 3 (LdtMt3)
  • Binding and processing of β-lactam antibiotics by the transpeptidase LdtMt2 from Mycobacterium tuberculosis Source: Semantic Scholar / The FEBS Journal URL
  • β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity Source: ChemRxiv URL

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Faropenem and its Putative Metabolites in Human Plasma via LC-MS/MS

Abstract This application note describes a sensitive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the penem antibiotic faropenem and its p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a sensitive, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the penem antibiotic faropenem and its primary putative hydrolytic metabolite in human plasma. Given the importance of understanding the full pharmacokinetic profile of an antibiotic, including its metabolic fate, this method provides the necessary performance for trace-level analysis required in clinical and preclinical studies. The protocol employs a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation guidance, ensuring data integrity and reliability.[1][2][3]

Introduction

Faropenem is a broad-spectrum, orally available β-lactam antibiotic belonging to the penem class.[4] It demonstrates potent bactericidal activity by inhibiting bacterial cell wall synthesis.[4] Effective therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies require accurate measurement of not only the parent drug but also its significant metabolites. Faropenem is known to be metabolized in the kidneys by dehydropeptidase-I (DHP-I), leading to inactive metabolites.[4][5][6][7] The primary metabolic pathway for β-lactam antibiotics is the hydrolysis of the β-lactam ring, which inactivates the molecule.[8][9][10][11]

Trace-level quantification of these analytes in complex biological matrices like plasma presents analytical challenges, including matrix effects and analyte instability. LC-MS/MS is the gold standard for such applications due to its high selectivity, sensitivity, and speed.[12][13] This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and method validation for faropenem and its putative ring-opened metabolite, hereafter referred to as M1.

Target Analytes

The method is designed to quantify the following two compounds:

CompoundChemical FormulaMonoisotopic Mass (Da)Notes
Faropenem C₁₂H₁₅NO₅S285.07Parent Drug[14][15][16]
Metabolite M1 C₁₂H₁₇NO₆S303.08Putative hydrolytic metabolite (ring-opened)

Note: Metabolite M1 is proposed based on the common metabolic pathway of β-lactam hydrolysis.[9][17] Its structure and mass are predicted based on the addition of one molecule of H₂O to the parent structure. Authentic standards would be required for absolute confirmation.

Experimental Design and Rationale

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Trace analysis requires efficient extraction and cleanup to remove endogenous plasma components (proteins, phospholipids) that can interfere with ionization (matrix effects) and compromise the analytical column. Solid-phase extraction offers superior cleanup and concentration compared to simpler methods like protein precipitation.[18][19][20][21] A reversed-phase polymeric sorbent (e.g., Oasis HLB) was chosen for its ability to retain a broad range of analytes and its stability across a wide pH range. Pre-treatment with an acid serves to precipitate proteins and disrupt drug-protein binding, which is significant for faropenem (~90-95%).[5][22]

SPE_Workflow cluster_plasma Plasma Sample Handling cluster_spe Solid-Phase Extraction cluster_final Final Preparation Plasma 500 µL Plasma IS Add Internal Standard Plasma->IS Acid Add 500 µL 4% H₃PO₄ (Protein Precipitation) IS->Acid Vortex Vortex & Centrifuge Acid->Vortex Supernatant Collect Supernatant Vortex->Supernatant Condition 1. Condition SPE (1 mL MeOH, 1 mL H₂O) Load 2. Load Supernatant Condition->Load Wash 3. Wash (1 mL 5% MeOH/H₂O) Load->Wash Elute 4. Elute (1 mL MeOH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A/B (50:50) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction of Faropenem from Plasma.

LC-MS/MS Instrumentation and Conditions

Rationale:

  • Chromatography: A C18 reversed-phase column is used to separate the relatively polar analytes from endogenous interferences. A fast gradient is employed to ensure high throughput. The mobile phase is acidified with formic acid to promote better analyte ionization (protonation) in positive ion mode and improve peak shape.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is chosen as it is effective for molecules with basic nitrogen atoms. Detection is performed using Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity.[23] Precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemUPLC/UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temp40 °C
Injection Vol5 µL
Gradient Profile Time (min)
0.0
0.5
2.5
3.0
3.1
4.0

Table 2: Mass Spectrometry Parameters

ParameterValue
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temp150 °C
Desolvation Temp400 °C
Desolvation Gas Flow800 L/hr
MRM Transitions Precursor Ion (m/z)
Faropenem286.1
Metabolite M1304.1
IS (e.g., Ertapenem)476.1

Note: MRM transitions and collision energies are hypothetical and must be optimized empirically by infusing pure standards.

Detailed Protocols

Protocol 1: Sample Preparation using SPE
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Pipette 500 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the internal standard (IS) working solution to all tubes except blanks.

  • To precipitate proteins, add 500 µL of 4% phosphoric acid in water to each tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • While centrifuging, condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.[24]

  • Carefully load the supernatant from step 6 onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase mixture (50:50, A:B). Vortex for 20 seconds to ensure complete dissolution.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA M10).[3][25] The following parameters must be assessed:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous peaks interfere with the analyte or IS retention times.

  • Calibration Curve: Prepare a calibration curve using at least eight non-zero standards over the desired concentration range (e.g., 1-1000 ng/mL). The curve should be fitted with a weighted (1/x²) linear regression.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four levels (LOD, LQC, MQC, HQC) in five replicates. Intra-day and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ), and accuracy (%RE) should be within ±15% (±20% at LLOQ).[2][26]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of analytes spiked into post-extraction blank plasma with the peak area of analytes in a pure solution.

  • Recovery: Determine the extraction efficiency by comparing the peak area of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess analyte stability under various conditions: bench-top (room temp), freeze-thaw cycles (at least 3), and long-term storage (-80 °C).

Table 3: Representative Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (%RE)Within ±15% (±20% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Matrix FactorCV ≤ 15%
RecoveryConsistent, precise, and reproducible
StabilityDeviation ≤ 15% from nominal concentration

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive platform for the simultaneous quantification of faropenem and its putative hydrolytic metabolite in human plasma. The described solid-phase extraction protocol effectively minimizes matrix interference, enabling trace-level detection suitable for demanding pharmacokinetic and bioequivalence studies. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible, and defensible data that meets stringent regulatory standards.

References

  • Title: FDA issues final guidance on bioanalytical method validation. Source: Generics and Biosimilars Initiative Journal (GaBI Journal). URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: Prolytix. URL: [Link]

  • Title: Farobact (Faropenem) Datasheet. Source: CiplaMed. URL: [Link]

  • Title: Faropenem | C12H15NO5S. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: KCAS Bio. URL: [Link]

  • Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: FAROPENEM. Source: precisionFDA. URL: [Link]

  • Title: The Hydrolysis of Lactams. Source: Wiley Online Library. URL: [Link]

  • Title: Faropenem | The Merck Index Online. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge. Source: Cureus. URL: [Link]

  • Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Source: RSC Publishing. URL: [Link]

  • Title: Faropenem: Uses & Dosage. Source: MIMS Hong Kong. URL: [Link]

  • Title: The Hydrolysis of Lactams. Source: ResearchGate. URL: [Link]

  • Title: Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Source: Taylor & Francis Online. URL: [Link]

  • Title: Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Source: Journal of the American Chemical Society. URL: [Link]

  • Title: Quantification of Imipenem and Meropenem in Human Plasma by UPLC-MS/MS and Its Application in Therapeutic Drug Monitoring. Source: Latin American Journal of Pharmacy. URL: [Link]

  • Title: LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Source: Frontiers in Pharmacology. URL: [Link]

  • Title: Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Faropenem. Source: Johns Hopkins ABX Guide. URL: [Link]

  • Title: Quantification of the carbapenem antibiotic ertapenem in human plasma by a validated liquid chromatography-mass spectrometry method. Source: PubMed. URL: [Link]

  • Title: Results of LC-MS/MS method for detection of intact and hydrolyzed... Source: ResearchGate. URL: [Link]

  • Title: Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification. Source: PubMed. URL: [Link]

Sources

Application

Application Notes & Protocols: High-Purity Synthesis and Crystallization of Faropenem (1-) Sodium Salt

Abstract: This document provides a comprehensive technical guide for the synthesis and purification of Faropenem Sodium, a broad-spectrum β-lactam antibiotic of the penem class. The protocols herein are designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and purification of Faropenem Sodium, a broad-spectrum β-lactam antibiotic of the penem class. The protocols herein are designed for researchers and drug development professionals, offering detailed, step-by-step methodologies grounded in established chemical principles. The guide covers the core synthesis starting from the chiral azetidinone building block, proceeding through the critical intramolecular Wittig cyclization to form the penem nucleus, and culminating in a robust crystallization protocol for isolating high-purity Faropenem Sodium hydrate. Explanations for key experimental choices, in-process controls, and analytical characterization are provided to ensure reproducibility and high-quality outcomes.

Introduction to Faropenem

Faropenem is a potent, orally bioavailable antibiotic belonging to the penem subclass of β-lactam antibiotics.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2][3] The strained β-lactam ring of faropenem covalently binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final transpeptidation step in peptidoglycan synthesis.[1][4] This disruption of cell wall integrity leads to cell lysis and death.[2]

Faropenem exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including some anaerobic species.[1][3] A key advantage is its stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[3] These attributes make faropenem an important therapeutic agent for treating a range of infections, including those of the respiratory tract, urinary tract, and skin.[3][5] The synthesis of the active sodium salt form requires precise control over stereochemistry and purification to ensure safety and efficacy.

Part I: Core Synthesis of Faropenem Allyl Ester

The synthesis of the faropenem core structure is a multi-step process that builds the characteristic fused-ring system. The strategy relies on the use of protecting groups and a key intramolecular cyclization reaction.

Principle of Synthesis

The synthesis commences with a chiral azetidinone-2-one derivative, commonly known as 4-AA, which provides the core β-lactam structure with the correct stereochemistry.[6][7] The key transformations involve:

  • Condensation: Introduction of the sulfur-containing side chain at the C4 position of the azetidinone ring.

  • Acylation: Attachment of an allyl oxalyl group, which will become part of the five-membered ring.[6]

  • Intramolecular Wittig Cyclization: Formation of the penem ring system via a phosphorane intermediate. This is the crucial ring-forming step.[6]

  • Hydroxyl Deprotection: Removal of the silyl protecting group from the hydroxyethyl side chain.[8]

This sequence yields the protected Faropenem allyl ester, a direct precursor to the final active pharmaceutical ingredient.

Visualized Synthesis Workflow

G cluster_0 Synthesis of Faropenem Allyl Ester 4-AA (3R,4R)-3-[(R)-1-t-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one Intermediate_I Thioester Adduct 4-AA->Intermediate_I Condensation with (R)-tetrahydrofuran-2-thiocarboxylic acid salt Intermediate_II Acylated Thioester Intermediate_I->Intermediate_II Acylation with Allyl Oxalyl Chloride Intermediate_III Phosphorane Intermediate Intermediate_II->Intermediate_III Reaction with Triethyl Phosphite Protected_Ester Protected Faropenem Allyl Ester Intermediate_III->Protected_Ester Intramolecular Wittig Cyclization Final_Ester Faropenem Allyl Ester Protected_Ester->Final_Ester Hydroxyl Deprotection (Desilylation)

Caption: Core synthetic pathway to Faropenem Allyl Ester.

Experimental Protocol: Synthesis of Faropenem Allyl Ester

This protocol is a representative synthesis adapted from publicly available patents and technical guides.[6][7][8] Researchers should conduct their own risk assessments and optimizations.

  • Step 1: Condensation:

    • To a solution of (3R, 4R)-3-[(R)-1-tert-butyldimethylsilyloxyethyl]-4-acetoxyazetidin-2-one (4-AA) (1.0 eq) in anhydrous tetrahydrofuran (THF), add a salt of (R)-(+)-tetrahydrofuran-2-thiocarboxylic acid (approx. 1.2 eq).

    • Add a suitable Lewis acid catalyst (e.g., zinc chloride or a combination of aluminum trichloride and boron trifluoride diethyl etherate) and stir the mixture at a controlled temperature (e.g., 40°C) for several hours until TLC or HPLC indicates consumption of the starting material.[6][7][8]

    • Perform an aqueous workup, typically involving quenching with a sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated to yield the crude thioester adduct (Intermediate I).

  • Step 2: Acylation:

    • Dissolve the crude Intermediate I in an anhydrous aprotic solvent (e.g., toluene or THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine, approx. 1.5 eq).

    • Cool the mixture (e.g., to 0°C) and slowly add allyl chlorooxoacetate (approx. 1.2 eq).

    • Allow the reaction to proceed at low temperature, monitoring for completion. Upon completion, perform another aqueous workup and extraction to isolate the acylated thioester (Intermediate II).[9]

  • Step 3: Intramolecular Wittig Cyclization:

    • Dissolve Intermediate II in triethyl phosphite. Heat the solution (e.g., 60-110°C) under an inert atmosphere (e.g., nitrogen) for several hours.[6][10] This step forms the phosphorane intermediate which then cyclizes.

    • The progress of the cyclization to form the protected penem ring (Intermediate IV from the BenchChem guide) is monitored by HPLC.[6]

    • Once the reaction is complete, remove the excess triethyl phosphite under vacuum. The resulting crude product is the protected Faropenem allyl ester.

  • Step 4: Hydroxyl Deprotection (Desilylation):

    • Dissolve the crude protected ester in a suitable solvent such as dimethylformamide (DMF) or methanol.[7][8]

    • Add a fluoride source, such as ammonium bifluoride, and methanesulfonic acid/water or hydrochloric acid.[7][8]

    • Stir the reaction at a controlled temperature (e.g., 0-60°C) for a few hours.[7][8]

    • After completion, the reaction is quenched and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated. The resulting residue can be purified by column chromatography to yield pure Faropenem allyl ester.

Part II: Formation and Purification of Faropenem Sodium Salt

The final steps involve converting the stable allyl ester into the active sodium salt and purifying it to pharmaceutical-grade standards through crystallization.

Principle of Salt Formation and Purification
  • Deallylation: The allyl protecting group on the carboxylic acid is selectively removed using a palladium catalyst in the presence of a nucleophilic scavenger. This yields the free carboxylic acid.[6][11]

  • Salt Formation: The free acid is immediately treated with a sodium salt of a weak acid, such as sodium 2-ethylhexanoate. This performs an acid-base reaction to form the more stable Faropenem sodium salt.[5][6]

  • Anti-Solvent Crystallization: The crude Faropenem sodium is purified by crystallization. This technique involves dissolving the crude product in a solvent in which it is highly soluble (e.g., water) and then adding a second solvent, or "anti-solvent," in which it is poorly soluble (e.g., acetone, ethanol).[12][13] This drastic change in solubility causes the high-purity product to precipitate out of the solution, leaving impurities behind. The final product is typically a stable hydrate.[9][14]

Visualized Purification Workflow

G cluster_1 Purification of Faropenem Sodium Ester Faropenem Allyl Ester in Dichloromethane/Ethyl Acetate Crude_Salt Crude Faropenem Sodium (Precipitate) Ester->Crude_Salt 1. Add Pd(PPh₃)₄, PPh₃ 2. Add Sodium 2-ethylhexanoate 3. Stir and Filter Dissolved Aqueous Solution of Crude Salt Crude_Salt->Dissolved Dissolve in Purified Water Decolorized Decolorized Aqueous Solution Dissolved->Decolorized Add Activated Carbon, Stir, and Filter Crystallized Crystalline Slurry Decolorized->Crystallized Slowly add Acetone (Anti-Solvent) Cool to 0-5°C, Stir to Crystallize Final_Product Pure Faropenem Sodium Hydrate (White Solid) Crystallized->Final_Product Filter, Wash with Cold Acetone, and Dry under Vacuum

Caption: Workflow for the purification of Faropenem Sodium.

Experimental Protocol: Deallylation and Crystallization
  • Step 1: Deallylation and Salt Formation:

    • Dissolve the Faropenem allyl ester (1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate.[6][11]

    • Add triphenylphosphine (e.g., 0.1 eq) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 eq).[6][11]

    • To this mixture, add a solution of sodium 2-ethylhexanoate (approx. 1.1-1.4 eq) in a solvent like ethyl acetate or THF.[6][13]

    • Stir the mixture at room temperature for 1-2 hours. The crude Faropenem sodium will precipitate.[5][6]

    • The resulting solid is collected by filtration, washed with a solvent like acetone, and can be used directly in the next step.

  • Step 2: Purification by Crystallization:

    • Dissolve the crude Faropenem sodium (e.g., 50 g) in purified water (e.g., 100-200 mL) at room temperature to obtain a clear solution.[6][10]

    • Add activated carbon (e.g., 5 g) to the solution for decolorization and stir for 30 minutes.[6][14]

    • Filter the mixture to remove the activated carbon.

    • To the clear filtrate, slowly add a water-miscible anti-solvent such as acetone (e.g., 500-1500 mL) with stirring.[6][10] The solution will become cloudy as the product begins to precipitate.

    • Cool the slurry to 0-5°C and continue stirring for several hours (or overnight) to maximize crystal growth and yield.[10][12]

    • Collect the white crystalline solid by suction filtration.

    • Wash the filter cake with cold acetone to remove residual impurities and water.[13]

    • Dry the final product under vacuum at a low temperature (e.g., 40-50°C) to obtain high-purity Faropenem sodium hydrate.[9][12] The yield should be high (>90%).[14]

Analytical Characterization & Quality Control

Confirmation of the final product's identity, purity, and quality is essential. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and identifying related substances.

Parameter Typical HPLC Conditions
Technique Reverse-Phase HPLC (RP-HPLC) with UV Detection[15][16]
Column C18, e.g., Waters Symmetry C18 or Agilent Zorbax XDB-C18[15][17]
Mobile Phase Isocratic or Gradient mixture of an aqueous buffer and an organic modifier. Examples: • 10 mM Acetate Buffer (pH 7.0) / Methanol / Triethylamine (70:30:0.03 v/v/v)[15] • Phosphate Buffer / Methanol (55:45 v/v)[18] • Acetonitrile / 0.02 M Triethylamine (pH 2.5) (14:86 v/v)[17]
Flow Rate Typically 1.0 mL/min[17]
Detection UV spectrophotometry at ~315 nm[15][16] or ~247 nm[17]
Purity Spec. Final product should have a purity of >99.0%, with individual impurities below established thresholds.[9]

Other Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR): Used to confirm the chemical structure of the final compound by analyzing the magnetic properties of atomic nuclei.[14]

  • Mass Spectrometry (MS): Used to determine the molecular weight and confirm the elemental composition of the product and any impurities.[14]

References

  • Patsnap Synapse. (2024). What is the mechanism of Faropenem? Patsnap. Available at: [Link]

  • Steris Healthcare Pvt Ltd. (2025). Faropenem Sodium 200 mg Tablets: Composition, Mechanism, and Clinical Uses. Steris Pharma. Available at: [Link]

  • Quick Company. (n.d.). A Stable Feropenem Sodium And Process For Preparing Thereof. Available at: [Link]

  • Patsnap Eureka. (2014). Purification method of faropenem sodium hydrate. Patsnap. Available at: [Link]

  • Google Patents. (n.d.). CN101585847A - Synthetic method of faropenem sodium.
  • Google Patents. (n.d.). CN1884284A - Process for the preparation of sodium faropenem.
  • Cureus. (2022). Role of Faropenem in Treatment of Pediatric Infections: The Current State of Knowledge. Available at: [Link]

  • Google Patents. (n.d.). CN103588786A - Purification method of faropenem sodium hydrate.
  • Pediatric Oncall. (n.d.). Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Available at: [Link]

  • MIMS Malaysia. (n.d.). Faropenem: Uses & Dosage. Available at: [Link]

  • New Drug Approvals. (2021). FAROPENEM. Available at: [Link]

  • Google Patents. (n.d.). CN100484942C - Faropenem sodium crystallization and preparation method thereof.
  • Google Patents. (n.d.). CN101033233A - Faropenem sodium crystallization and preparation method thereof.
  • Google Patents. (n.d.). CN107337684A - A kind of preparation method of Faropenem sodium.
  • Google Patents. (n.d.). CN101125857A - Method for preparing faropenem.
  • PubMed. (n.d.). Quantification of faropenem in human plasma by high-performance liquid chromatography. Arzneimittelforschung. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • ResearchGate. (2005). A HPLC method for determination of related substances of faropenem sodium. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2024). New RP- HPLC Method Development and Validation for the Estimation of Feropenam. Available at: [Link]

Sources

Method

Application Notes and Protocols for Crystallization of Faropenem-Protein Complexes

Authored by: Dr. Gemini, Senior Application Scientist Introduction Faropenem is a broad-spectrum oral penem antibiotic that demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Faropenem is a broad-spectrum oral penem antibiotic that demonstrates potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2][3] The structural elucidation of faropenem in complex with its target proteins is of paramount importance for understanding its binding mechanism, overcoming resistance, and guiding the development of next-generation antibiotics. X-ray crystallography remains the most powerful technique for obtaining high-resolution structural information of such protein-ligand complexes.[4][5]

This comprehensive guide provides detailed application notes and protocols for the crystallization of faropenem-protein complexes, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of protein crystallography and offer a systematic approach to obtaining diffraction-quality crystals.

Core Principles: Co-crystallization vs. Soaking

Two primary strategies are employed to obtain crystals of protein-ligand complexes: co-crystallization and soaking.[4][6][7] The choice between these methods is often empirical and depends on the specific properties of the protein and ligand.

  • Co-crystallization: In this approach, the purified protein is incubated with the ligand (faropenem) prior to setting up crystallization trials.[6][8] This method is often preferred when the ligand induces a significant conformational change in the protein upon binding, which might otherwise disrupt the crystal lattice if introduced after crystal formation.[4][6][9]

  • Soaking: This technique involves growing crystals of the apo-protein (ligand-free) first and then introducing the ligand into the crystallization drop, allowing it to diffuse into the crystal and bind to the protein.[6][7][8] Soaking is generally a faster and more material-efficient method, as it allows for the screening of multiple ligands with a single batch of apo-protein crystals.[4][6]

The decision to use co-crystallization or soaking can be guided by the following considerations:

FactorCo-crystallization RecommendedSoaking Recommended
Ligand-induced Conformational Change SignificantMinimal
Ligand Solubility in Crystallant LowHigh
Apo-protein Crystallization Difficult to obtain well-diffracting crystalsReadily produces high-quality crystals
Resource Availability Sufficient protein for multiple trialsLimited protein, multiple ligands to screen

Experimental Workflow for Faropenem-Protein Complex Crystallization

Crystallization Workflow cluster_prep I. Preparation cluster_strategy II. Crystallization Strategy cluster_execution III. Execution cluster_analysis IV. Analysis PBP_prep Protein (PBP) Expression & Purification Co_cryst Co-crystallization PBP_prep->Co_cryst Soaking Soaking PBP_prep->Soaking Faro_prep Faropenem Stock Preparation Faro_prep->Co_cryst Faro_prep->Soaking Screening Initial Crystallization Screening Co_cryst->Screening Soaking->Screening Optimization Optimization of Hit Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction

Caption: Overall workflow from protein and ligand preparation to X-ray diffraction analysis.

I. Preparation of Materials

A. Protein (Penicillin-Binding Protein) Expression and Purification

The production of a highly pure, homogenous, and concentrated protein sample is a prerequisite for successful crystallization.

Protocol: PBP Purification

  • Expression:

    • Clone the gene encoding the target PBP into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the vector into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Grow the cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with an optimal concentration of IPTG (typically 0.1-1 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.

  • Lysis and Clarification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the PBP with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Collect the fractions corresponding to the monomeric PBP.

  • Quality Control and Storage:

    • Assess the purity of the protein by SDS-PAGE (>95% purity is recommended).

    • Determine the protein concentration using a spectrophotometer (A280) or a BCA assay.

    • Concentrate the protein to a final concentration of 5-20 mg/mL.[10]

    • Store the purified protein in small aliquots at -80°C.

B. Faropenem Ligand Preparation

Faropenem is typically available as a sodium salt. It is crucial to prepare a fresh, high-concentration stock solution for crystallization experiments.

Protocol: Faropenem Stock Solution

  • Weigh out a precise amount of faropenem sodium powder.

  • Dissolve the powder in a suitable solvent to a high concentration (e.g., 50-100 mM). The choice of solvent is critical; while water is the first choice, if solubility is an issue, a minimal amount of an organic solvent like DMSO can be used.[11]

  • Ensure the final concentration of the organic solvent in the crystallization drop is kept to a minimum (ideally <5%) to avoid interference with crystal formation.[11]

  • Prepare the stock solution fresh on the day of the experiment to avoid degradation.

II. Crystallization Strategies for Faropenem-PBP Complexes

A. Co-crystallization Protocol (Vapor Diffusion)

This protocol is adapted for both hanging and sitting drop vapor diffusion methods.[12][13][14][15]

Protocol: Co-crystallization Setup

  • Complex Formation:

    • On ice, mix the purified PBP with the faropenem stock solution to achieve a final molar ratio of protein to ligand between 1:3 and 1:10.[11] The optimal ratio should be determined empirically.

    • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Plate Setup:

    • Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.

    • For hanging drops: Pipette 1 µL of the protein-faropenem complex onto a siliconized coverslip. Add 1 µL of the reservoir solution to the drop. Invert the coverslip over the reservoir and seal with vacuum grease.[13]

    • For sitting drops: Pipette 1 µL of the protein-faropenem complex onto the sitting drop post. Add 1 µL of the reservoir solution to the drop. Seal the well with clear sealing tape.[12]

  • Incubation:

    • Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.[13]

    • Monitor the drops for crystal growth regularly over several days to weeks.

B. Soaking Protocol

This protocol is for introducing faropenem to pre-existing apo-PBP crystals.

Protocol: Crystal Soaking

  • Apo-Crystal Growth:

    • Set up crystallization trials with the purified PBP using the vapor diffusion method as described above, but without the addition of faropenem.

    • Grow apo-PBP crystals to a suitable size for diffraction (typically 50-200 µm).

  • Soaking Solution Preparation:

    • Prepare a soaking solution by adding the faropenem stock solution to the reservoir solution that produced the apo-crystals. The final concentration of faropenem in the soaking solution should be 5-10 times its Kd for the target protein, if known. If not, a concentration range of 1-10 mM can be screened.

  • Soaking Procedure:

    • Carefully transfer an apo-PBP crystal from its growth drop into a drop of the soaking solution.

    • The soaking time can vary from minutes to hours and needs to be optimized.[16] Shorter soaking times are often sufficient for small molecules and can minimize crystal damage.[11]

  • Cryo-protection and Harvesting:

    • After soaking, transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen. The cryoprotectant is typically the soaking solution supplemented with an agent like glycerol or ethylene glycol.

III. Screening and Optimization

Initial crystallization conditions are typically identified using sparse matrix screens.[17] Once "hits" (initial crystals, precipitates, or phase separation) are identified, these conditions must be optimized to produce diffraction-quality crystals.[10][17][18]

ParameterRange for OptimizationRationale
Precipitant Concentration ± 20% of initial hitFine-tunes the supersaturation level.
pH ± 1.0 pH unit around the initial hitProtein solubility is highly pH-dependent.[19]
Protein Concentration 2 - 20 mg/mLDirectly affects the position in the phase diagram.[10][18]
Temperature 4°C, 12°C, 20°CAffects solubility and nucleation kinetics.[19]
Additives Salts, detergents, small moleculesCan improve crystal contacts and stability.[20][21]
Drop Ratio (Protein:Reservoir) 2:1, 1:1, 1:2Varies the equilibration pathway.[22]

IV. Crystal Harvesting and Cryo-protection

To prevent radiation damage during X-ray data collection, crystals are flash-cooled in liquid nitrogen.[23][24] This requires the use of a cryoprotectant to prevent the formation of crystalline ice.[16][25][26]

Protocol: Crystal Harvesting

  • Prepare a cryoprotectant solution, which is typically the mother liquor (the solution in which the crystal grew) supplemented with 20-30% (v/v) of a cryoprotectant such as glycerol, ethylene glycol, or PEG 400.

  • Using a mounted loop of appropriate size, carefully transfer the crystal from the growth drop into a drop of the cryoprotectant solution.

  • Allow the crystal to equilibrate in the cryoprotectant for a few seconds to a minute.

  • Quickly scoop the crystal with the loop and immediately plunge it into liquid nitrogen.

  • Store the frozen crystal in liquid nitrogen until ready for data collection.

V. Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals, Clear Drops Protein concentration too low; Precipitant concentration too lowIncrease protein concentration; Use a lower drop ratio (e.g., 2:1 protein:reservoir)
Heavy Precipitate Protein or precipitant concentration too high; pH near pIDecrease protein/precipitant concentration; Change pH away from pI; Use a higher drop ratio (e.g., 1:2)
Microcrystals Nucleation rate too highDecrease protein/precipitant concentration; Lower temperature; Use microseeding
Cracked or Dissolved Crystals after Soaking Osmotic shock; Ligand displaces crystal contactsDecrease ligand concentration; Reduce soaking time; Use co-crystallization instead
No Ligand Density in Structure Low ligand occupancy; Ligand did not bindIncrease ligand concentration in soak/co-cryst; Increase incubation/soaking time; Confirm binding by another method (e.g., ITC)

VI. Decision Pathway: Co-crystallization vs. Soaking

Decision_Pathway Start Start with Purified PBP Apo_Crystals Attempt to crystallize Apo-PBP Start->Apo_Crystals High_Quality High-quality apo-crystals? Apo_Crystals->High_Quality Soaking Proceed with Soaking High_Quality->Soaking Yes Optimize_Apo Optimize apo-crystallization High_Quality->Optimize_Apo No Co_Cryst Proceed with Co-crystallization Optimize_Apo->High_Quality Conformational_Change Significant conformational change expected? Optimize_Apo->Conformational_Change Optimization Fails Conformational_Change->Soaking No/Unknown Conformational_Change->Co_Cryst Yes

Caption: Decision tree for selecting between co-crystallization and soaking strategies.

References

  • Ciulli, A. (2009). Crystallization of protein-ligand complexes. Journal of Visualized Experiments, (25), 1155. [Link]

  • Garman, E. F. (1999). Cryocooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1641-1653. [Link]

  • Hampton Research. (n.d.). Cryo-Protection. [Link]

  • Juers, D. H., & Matthews, B. W. (2004). Improved cryocooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 60(1), 26-34. [Link]

  • Nave, C. (1995). Radiation damage to protein crystals. Radiation Physics and Chemistry, 45(3), 483-490. [Link]

  • Chayen, N. E. (1997). The role of oil in macromolecular crystallization. Structure, 5(10), 1269-1274. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Warkentin, M., Stan, G., & Warkentin, E. (2013). Cryoprotection of protein crystals by flash-cooling in liquid ethane. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1250–1257. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Methods in Molecular Biology, 276, 1-23. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. [Link]

  • LCLS. (n.d.). Crystal Growth. [Link]

  • Yin, J., & Liu, Z. J. (2012). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 914, 13–21. [Link]

  • Danley, D. E. (2006). Crystallization to obtain protein–ligand complexes for structure-aided drug design. Acta Crystallographica Section D: Biological Crystallography, 62(6), 677-681. [Link]

  • Douglas Instruments. (2017). Protein Crystallization using Microbatch-Under-Oil. [Link]

  • D'Arcy, A., Elmore, C., Stihle, M., & Johnston, J. E. (1996). A novel approach to crystallising proteins under oil. Journal of Crystal Growth, 168(1-4), 175-180. [Link]

  • Hampton Research. (n.d.). Microbatch Crystallization. [Link]

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Luft, J. R., et al. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Crystal Growth & Design, 11(3), 634-640. [Link]

  • Ehrmann, F. R., et al. (2017). Soaking suggests “alternative facts”: Only co-crystallization discloses major ligand-induced interface rearrangements of a homodimeric tRNA-binding protein indicating a novel mode-of-inhibition. PLoS ONE, 12(4), e0175723. [Link]

  • Kumar, P., & Mohanty, D. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. The FEBS Journal. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]

  • MacGowan, A. P., et al. (2002). Effect of protein binding on the in vitro activity and pharmacodynamics of faropenem. Antimicrobial Agents and Chemotherapy, 46(10), 3323-3326. [Link]

  • McPherson, A., & Cudney, B. (2011). The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 11(5), 1493–1501. [Link]

  • McPherson, A., & Cudney, B. (2006). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 10), 1223–1232. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 60(Pt 12), 2092–2097. [Link]

  • Wikipedia. (n.d.). Protein crystallization. [Link]

  • Protein XRD Protocols. (n.d.). Crystallization of Proteins. [Link]

  • Nagai, K., et al. (2005). Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities. Antimicrobial Agents and Chemotherapy, 49(7), 2684–2688. [Link]

  • Hampton Research. (2015). Optimization. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Faropenem?. [Link]

  • Dalhoff, A., & Janjic, N. (2003). Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria. Chemotherapy, 49(4), 173-181. [Link]

  • Peertechz Publications. (2016). Important Factors Influencing Protein Crystallization. [Link]

  • Veeprho. (n.d.). Faropenem Impurities and Related Compound. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Hydrolytic Stability of Faropenem(1-) and Faropenem Daloxate

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Structural Context Faropenem is a potent, broad-spectrum β-lactam antibiotic belonging to the penem subclass.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

Faropenem is a potent, broad-spectrum β-lactam antibiotic belonging to the penem subclass. In clinical and pharmacokinetic development, it is primarily encountered in two forms: faropenem(1-) (the active free anion, typically formulated as faropenem sodium) and faropenem daloxate (also known as faropenem medoxomil, an ester prodrug)[1][2].

Understanding the comparative hydrolytic stability of these two molecules is critical for formulation scientists and pharmacologists. While faropenem(1-) exerts potent antibacterial activity by inhibiting penicillin-binding proteins (PBPs), its highly polar nature and susceptibility to aqueous degradation result in poor oral bioavailability (20–30%)[1]. To circumvent this, faropenem daloxate was engineered by esterifying the C3 carboxylic acid with a medoxomil moiety. This modification drastically increases lipophilicity, boosting oral bioavailability to 70–80%[1][3]. However, this prodrug strategy introduces a new hydrolytic vulnerability: the ester bond must be rapidly cleaved by in vivo esterases to release the active moiety[3][4].

Structural Basis of Hydrolytic Vulnerability

The hydrolytic profiles of these two compounds diverge significantly based on their chemical structures:

  • Faropenem(1-) (Active Anion): The primary site of chemical hydrolysis is the β-lactam ring. Faropenem is intrinsically highly resistant to enzymatic hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC enzymes[5]. This resistance is driven by the steric hindrance provided by its chiral C2 tetrahydrofuran substituent, which also protects the molecule from renal dehydropeptidase-I (DHP-1)[3][5]. Despite this enzymatic stability, the sodium salt is chemically unstable in aqueous solutions (which must be prepared fresh) and degrades rapidly under thermal stress (40°C and 60°C) or alkaline conditions[6].

  • Faropenem Daloxate (Medoxomil Prodrug): The addition of the medoxomil ester creates a targeted vulnerability for enzymatic hydrolysis. The prodrug is designed to be highly stable in acidic environments (ensuring survival during gastric transit) but is rapidly hydrolyzed by intestinal and plasma esterases upon absorption[3][4].

Mechanistic Degradation Pathways

DegradationPathways Prodrug Faropenem Daloxate (Medoxomil Prodrug) Active Faropenem(1-) (Active Anion) Prodrug->Active Plasma/Intestinal Esterases (Rapid Hydrolysis) Gastric Acidic Media (pH 1.2) High Stability Prodrug->Gastric Chemical Stability (Gastric Transit) Inactive Open-Ring Metabolite (Inactive) Active->Inactive Chemical Hydrolysis (β-lactam ring opening) Basic Aqueous Base / Heat Rapid Degradation Active->Basic Thermal/Alkaline Stress

Fig 1: Mechanistic degradation and conversion pathways of faropenem daloxate and faropenem(1-).

Comparative Hydrolytic Stability Profiles

The following table synthesizes the quantitative and qualitative stability data for both compounds, providing a clear comparison for formulation and assay development[1][3][5][6].

PropertyFaropenem(1-) (Sodium Salt)Faropenem Daloxate (Medoxomil Prodrug)
Primary Hydrolytic Target β-lactam ring (Chemical)Medoxomil ester bond (Enzymatic)
Aqueous Stability (Neutral) Poor (degrades rapidly; prepare fresh)Moderate (stable enough for transit)
Acidic Stability (pH 1.2) Susceptible to rapid degradationHighly stable (survives gastric transit)
Enzymatic Hydrolysis (Esterases) Not applicableRapidly hydrolyzed to active form
Enzymatic Hydrolysis (β-lactamases) Highly resistant (due to C2 substituent)Highly resistant
Thermal Stability (Solid State) Unstable at 40°C and 60°CImproved stability over the sodium salt
Oral Bioavailability 20% - 30%70% - 80%

Experimental Methodologies for Stability Assessment

To rigorously evaluate the hydrolytic profiles of these compounds, two distinct self-validating protocols are required. The first assesses chemical stability across a pH gradient, while the second isolates enzymatic conversion kinetics.

Protocol 1: In Vitro pH-Dependent Chemical Hydrolysis Assay

Objective: To quantify the chemical stability of both compounds across a physiological pH gradient, simulating gastrointestinal transit. Causality & Rationale: Evaluating pH stability is critical because an oral prodrug must survive the highly acidic environment of the stomach (pH ~1.2) without premature degradation, yet rapidly dissolve and be absorbed in the neutral intestine (pH ~6.8).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) without enzymes, strictly following USP pharmacopeial guidelines.

  • Spiking: Dissolve faropenem sodium and faropenem daloxate standards in a minimal volume of acetonitrile (to ensure solubility without altering the bulk pH), then spike into the respective pre-warmed (37°C) buffers to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions in a shaking water bath at 37°C to simulate physiological conditions.

  • Time-Course Sampling: Withdraw 100 µL aliquots at precise intervals: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the reaction by adding 100 µL of ice-cold mobile phase (e.g., 0.1% formic acid in water/acetonitrile). The temperature drop and pH shift halt further chemical hydrolysis.

  • HPLC-UV Analysis: Analyze the samples using a C18 reverse-phase column with UV detection at 320 nm (specific to the penem chromophore). Calculate the degradation half-life ( t1/2​ ) using first-order kinetic modeling.

Protocol 2: Plasma Esterase Conversion Assay

Objective: To validate the rate of conversion of faropenem daloxate to the active faropenem(1-) anion by plasma esterases. Causality & Rationale: The clinical efficacy of faropenem daloxate relies entirely on its rapid systemic conversion to the active faropenem(1-) anion[4]. Slow conversion would lead to sub-therapeutic systemic concentrations, rendering the prodrug ineffective. This assay isolates plasma esterase activity to validate the conversion kinetics.

Step-by-Step Methodology:

  • Plasma Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a water bath.

  • Reaction Initiation: Spike faropenem daloxate into the plasma to achieve a clinically relevant concentration (e.g., 10 µg/mL). Vortex gently to mix.

  • Serial Sampling: Extract 50 µL aliquots at 0, 2, 5, 10, 20, and 30 minutes.

  • Protein Precipitation (Quenching): Instantly add 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard. Crucial Step: This simultaneously denatures the esterases (completely halting enzymatic hydrolysis) and precipitates plasma proteins to protect the LC column.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • LC-MS/MS Quantification: Inject the clarified supernatant into an LC-MS/MS system. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both the daloxate prodrug and the faropenem(1-) anion to plot the concentration-time curve and determine the enzymatic conversion rate.

ExperimentalWorkflow Step1 1. Plasma Incubation (37°C) Step2 2. Time-Course Sampling Step1->Step2 Step3 3. Protein Precipitation (Ice-Cold ACN) Step2->Step3 Step4 4. Centrifugation (14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Fig 2: Step-by-step workflow for the in vitro plasma esterase conversion assay.

References

  • Johns Hopkins ABX Guide - Faropenem. 1

  • MDPI - Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives. 3

  • Benchchem - A Comparative Analysis of the Chemical Properties of Faropenem Sodium and Faropenem Medoxomil: An In-depth Technical Guide. 6

  • ResearchGate - Comparison of the efficacy and safety of faropenem daloxate and cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis in adults. 5

  • PubChem (NIH) - Faropenem Medoxomil | C17H19NO8S | CID 6918218. 2

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Faropenem in a Research Setting

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including pharmaceutical waste. Faropenem, a penem...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including pharmaceutical waste. Faropenem, a penem antibiotic, requires meticulous disposal procedures to mitigate environmental contamination and the potential for antibiotic resistance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Faropenem waste streams generated in a laboratory environment.

The Critical Importance of Proper Faropenem Disposal

Faropenem, like all beta-lactam antibiotics, poses a significant environmental risk if disposed of improperly. The release of active antibiotic compounds into wastewater can contribute to the development of antibiotic-resistant bacteria, a global health crisis.[1][2] Furthermore, Faropenem is classified as "harmful if swallowed" and "very toxic to aquatic life with long lasting effects," underscoring the need for stringent disposal protocols to protect both human health and ecosystems.[3] Adherence to these procedures is not only a matter of environmental stewardship but also a legal and ethical obligation for all research personnel.

Regulatory Framework: Navigating EPA and DOT Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[4] For academic and research laboratories, the regulations outlined in 40 CFR Part 262, Subpart K provide an alternative set of standards for managing hazardous waste.[5][6]

Key tenets of these regulations include:

  • Waste Determination: A trained professional must determine if the "unwanted material" is a hazardous waste.[5][6]

  • Laboratory Management Plan (LMP): Institutions must develop and maintain a written LMP that outlines procedures for managing unwanted materials.[7][8][9]

  • Container Management: Waste containers must be in good condition, compatible with their contents, and kept closed except when adding or removing waste. They must be labeled with the words "unwanted material" or a similar phrase and include information to alert emergency responders.[5]

  • Accumulation Time Limits: Hazardous waste must be removed from the laboratory at least every 12 months.[6]

Transportation of hazardous pharmaceutical waste is regulated by the Department of Transportation (DOT). These regulations cover packaging, labeling, marking, and shipping papers to ensure safe transport from the laboratory to a designated disposal facility.[2][10][11][12]

Core Disposal Strategy: A Multi-Step Approach

The recommended disposal strategy for Faropenem waste involves a multi-step process designed to ensure safety, compliance, and environmental protection. This process includes waste segregation, chemical inactivation (where feasible), and disposal through a licensed hazardous waste contractor.

Waste Stream Identification and Segregation

Proper segregation at the point of generation is the cornerstone of effective laboratory waste management.[13][14] Faropenem waste should be categorized into the following streams, each with a dedicated, clearly labeled waste container:

Waste StreamDescriptionRecommended Container
Solid Faropenem Waste Expired or unused pure Faropenem powder, contaminated weigh boats, and paper.Lined, sealed container labeled "Hazardous Waste: Solid Faropenem"
Liquid Faropenem Waste Unused or expired stock solutions, experimental solutions containing Faropenem.Leak-proof, compatible container labeled "Hazardous Waste: Liquid Faropenem"
Contaminated Sharps Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with Faropenem.Puncture-resistant sharps container labeled "Hazardous Waste: Sharps Contaminated with Faropenem"
Contaminated Labware Vials, pipette tips, culture plates, and other disposable labware contaminated with Faropenem.Lined biohazard bag or container labeled "Hazardous Waste: Faropenem Contaminated Labware"
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with Faropenem.Lined biohazard bag or container labeled "Hazardous Waste: Faropenem Contaminated PPE"

In-Lab Chemical Inactivation: Alkaline Hydrolysis

For liquid waste streams containing Faropenem, chemical inactivation through alkaline hydrolysis can be an effective pretreatment step to degrade the active beta-lactam ring prior to collection by a hazardous waste vendor.[1][15] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the beta-lactam ring, leading to its opening and rendering the antibiotic inactive.[16][17][18]

Protocol for Alkaline Hydrolysis of Liquid Faropenem Waste

! CAUTION: This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Liquid Faropenem waste

  • 1M Sodium Hydroxide (NaOH) solution

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Carefully measure the volume of the liquid Faropenem waste to be treated.

  • While stirring, slowly add an equal volume of 1M NaOH solution to the waste. For more robust degradation, a 2:1 ratio of 1M NaOH to waste can be used.[15]

  • Continue stirring the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis.[15][19]

  • After the reaction time, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., hydrochloric acid) dropwise.

  • Transfer the treated, neutralized solution to a clearly labeled hazardous waste container for collection by a licensed vendor.

Step-by-Step Disposal Procedures for Each Waste Stream

Solid Faropenem Waste (Pure Compound)
  • Collection: Collect all solid Faropenem waste in a dedicated, plastic-lined container with a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste: Solid Faropenem," the date of first accumulation, and the full chemical name.

  • Storage: Store the container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. The final disposal method will likely be high-temperature incineration.[13]

Liquid Faropenem Waste (Solutions)
  • Inactivation (Recommended): Perform the alkaline hydrolysis protocol as described above.

  • Collection: Collect the treated (or untreated, if inactivation is not feasible) liquid waste in a sealed, leak-proof, and chemically compatible container.

  • Labeling: Label the container with "Hazardous Waste: Liquid Faropenem (Treated/Untreated)," the date of first accumulation, and the approximate concentration of Faropenem before treatment.

  • Storage: Store in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.

Faropenem-Contaminated Sharps
  • Immediate Disposal: Immediately after use, place all sharps contaminated with Faropenem into a designated, puncture-resistant sharps container.[20][21][22][23]

  • Do Not Recap: Never recap, bend, or break needles.[22]

  • Container Management: Do not fill sharps containers beyond the indicated fill line. Once full, securely close and lock the lid.[20]

  • Labeling: Ensure the sharps container is clearly labeled as "Hazardous Waste: Sharps Contaminated with Faropenem."

  • Disposal: Dispose of the full sharps container through a licensed medical or hazardous waste contractor.

Faropenem-Contaminated Labware and Vials
  • Segregation: Place all disposable labware (pipette tips, vials, culture plates, etc.) that has come into contact with Faropenem into a dedicated, labeled, plastic-lined hazardous waste container.[13]

  • Empty Vials: Empty or partially used vials should be placed directly into this container without being rinsed.[14]

  • Labeling: Label the container "Hazardous Waste: Faropenem Contaminated Labware."

  • Disposal: When full, seal the container and arrange for disposal via a licensed hazardous waste contractor, likely through incineration.

Faropenem-Contaminated Personal Protective Equipment (PPE)
  • Doffing: Remove contaminated PPE carefully to avoid self-contamination.[24][25][26]

  • Collection: Place all contaminated gloves, disposable lab coats, and other PPE into a dedicated, labeled, plastic-lined hazardous waste container.[27]

  • Labeling: Label the container "Hazardous Waste: Faropenem Contaminated PPE."

  • Disposal: When full, seal the container and arrange for disposal through a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural flow for the proper disposal of Faropenem waste in a research laboratory.

Caption: Waste segregation at the point of generation.

Faropenem_Disposal_Workflow cluster_waste Segregated Waste Streams cluster_treatment In-Lab Treatment cluster_final Final Disposal Solid Solid Faropenem Waste Collection Collection in Labeled Hazardous Waste Container Solid->Collection Liquid Liquid Faropenem Waste Inactivation Alkaline Hydrolysis (Recommended) Liquid->Inactivation No_Inactivation Direct Collection Liquid->No_Inactivation Contaminated Contaminated Sharps, Labware, & PPE Contaminated->Collection Inactivation->Collection No_Inactivation->Collection Vendor Licensed Hazardous Waste Contractor Collection->Vendor Incineration High-Temperature Incineration Vendor->Incineration

Caption: Overall disposal workflow for Faropenem waste.

By implementing these detailed procedures, research institutions can ensure the safe, compliant, and environmentally responsible disposal of Faropenem waste, thereby upholding their commitment to scientific integrity and public health.

References

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